molecular formula C9H10ClNO2 B8523305 2-Chloro-N-ethyl-5-hydroxybenzamide

2-Chloro-N-ethyl-5-hydroxybenzamide

Cat. No.: B8523305
M. Wt: 199.63 g/mol
InChI Key: JEKLLJDXRDPFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-ethyl-5-hydroxybenzamide is a substituted benzamide derivative characterized by a chloro group at position 5, a hydroxyl group at position 2, and an ethylamine substituent on the benzamide nitrogen (Figure 1). The hydroxyl and chloro groups confer distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-chloro-N-ethyl-5-hydroxybenzamide

InChI

InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3,(H,11,13)

InChI Key

JEKLLJDXRDPFQH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Chloro vs. Nitro Groups

  • The cyclopropyl amine substituent increases steric bulk compared to the ethyl group in the target compound, which may reduce membrane permeability .
  • 2-Hydroxy-5-nitro-N-phenylbenzamide (): A nitro group at position 5 instead of chlorine alters electronic distribution, reducing the compound’s lipophilicity. This substitution has been linked to reduced antimicrobial activity in some studies .

Hydroxyl vs. Methoxy Groups

  • However, the phenethyl amine group introduces aromaticity, which may enhance π-π stacking interactions in protein binding .
  • 5-Chloro-N-{4-ethoxy-2-nitrophenyl}-2-methoxybenzamide (): The ethoxy and nitro groups create a highly polarized structure, likely reducing solubility in nonpolar solvents. Such derivatives are often explored for their photostability in agrochemical applications .

Amide Nitrogen Substituents

  • 5-Amino-N-ethyl-2-hydroxybenzamide (): Replacing the chloro group with an amino group at position 5 enhances hydrogen-bonding capacity, improving solubility in aqueous media. This modification is critical in prodrug designs targeting enzymatic activation .
  • 5-Chloro-N,2-dihydroxybenzamide (): The presence of two hydroxyl groups increases acidity (pKa ~8–9), favoring ionized forms at physiological pH. This property is advantageous for metal chelation in metalloenzyme inhibitors .

Antimicrobial Activity

Derivatives such as 5-chloro-N-(2-chloro-4-((5-substituted-2-hydroxybenzylidene)amino)phenyl)-2-hydroxybenzamide () demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria, attributed to the chloro and hydroxyl groups’ synergistic effects on membrane disruption . The ethyl substituent in the target compound may further enhance bioavailability compared to bulkier analogs.

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamides

Compound Name Molecular Formula Key Substituents Biological Activity Reference
This compound C₉H₁₀ClNO₂ 5-Cl, 2-OH, N-ethyl Under investigation -
5-Chloro-2-methoxy-N-phenethylbenzamide C₁₆H₁₆ClNO₂ 5-Cl, 2-OMe, N-phenethyl Antimicrobial (moderate)
5-Chloro-N-cyclopropyl-2-nitrobenzamide C₁₀H₉ClN₂O₃ 5-Cl, 2-NO₂, N-cyclopropyl Agrochemical research
5-Amino-N-ethyl-2-hydroxybenzamide C₉H₁₂N₂O₂ 5-NH₂, 2-OH, N-ethyl Prodrug candidate

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